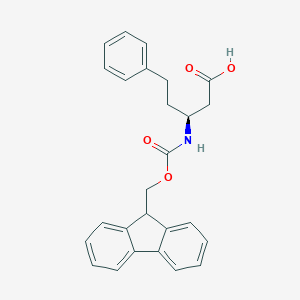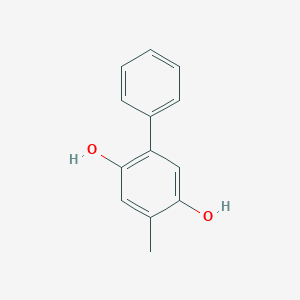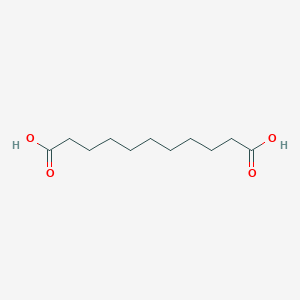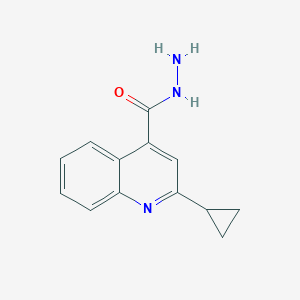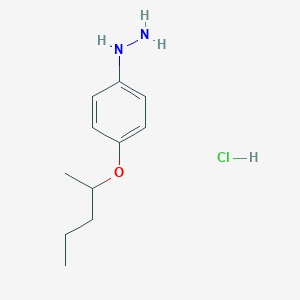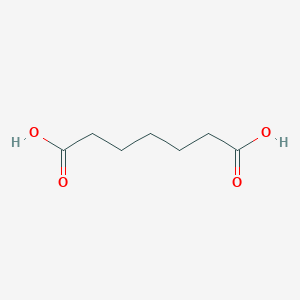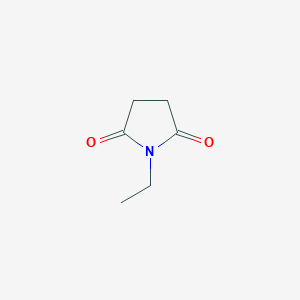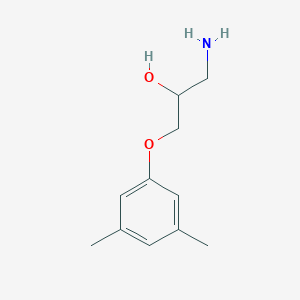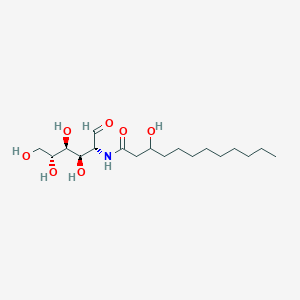
2-(3-Hydroxydodecanoylamino)-2-deoxyglucose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Hydroxydodecanoylamino)-2-deoxyglucose (HDDG) is a synthetic compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a modified form of glucose that contains a fatty acid chain attached to the amino group of the glucose molecule. This modification makes HDDG an amphiphilic molecule, which means that it has both hydrophilic and hydrophobic properties. This unique property makes HDDG an ideal candidate for various scientific research applications.
Mechanism Of Action
The mechanism of action of 2-(3-Hydroxydodecanoylamino)-2-deoxyglucose is not fully understood. However, it is believed that 2-(3-Hydroxydodecanoylamino)-2-deoxyglucose interacts with cell membranes and disrupts their structure. This disruption leads to increased permeability of the cell membrane, which can facilitate the uptake of drugs and biomolecules.
Biochemical And Physiological Effects
2-(3-Hydroxydodecanoylamino)-2-deoxyglucose has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of glycolysis, which is a major metabolic pathway in cells. This inhibition can lead to decreased energy production and increased sensitivity to oxidative stress. 2-(3-Hydroxydodecanoylamino)-2-deoxyglucose has also been shown to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.
Advantages And Limitations For Lab Experiments
2-(3-Hydroxydodecanoylamino)-2-deoxyglucose has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. It has unique amphiphilic properties that make it an ideal candidate for drug delivery systems. However, one of the limitations of 2-(3-Hydroxydodecanoylamino)-2-deoxyglucose is its limited solubility in aqueous solutions, which can limit its use in certain applications.
Future Directions
There are several future directions for the research on 2-(3-Hydroxydodecanoylamino)-2-deoxyglucose. One of the major areas of research is the development of new drug delivery systems using 2-(3-Hydroxydodecanoylamino)-2-deoxyglucose as a carrier. Another area of research is the development of new therapeutic applications for 2-(3-Hydroxydodecanoylamino)-2-deoxyglucose, such as cancer therapy. Additionally, the mechanism of action of 2-(3-Hydroxydodecanoylamino)-2-deoxyglucose needs to be further studied to fully understand its potential applications in scientific research.
Synthesis Methods
2-(3-Hydroxydodecanoylamino)-2-deoxyglucose can be synthesized by the reaction of 2-deoxyglucose with 3-hydroxydodecanoyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 2-(3-Hydroxydodecanoylamino)-2-deoxyglucose as a white solid that can be purified by recrystallization.
Scientific Research Applications
2-(3-Hydroxydodecanoylamino)-2-deoxyglucose has been extensively studied for its potential applications in scientific research. One of the major areas of research is the development of new drug delivery systems. 2-(3-Hydroxydodecanoylamino)-2-deoxyglucose has been shown to be an effective carrier for various drugs and biomolecules due to its unique amphiphilic properties. It can form stable micelles in aqueous solutions, which can encapsulate hydrophobic drugs and biomolecules. This makes 2-(3-Hydroxydodecanoylamino)-2-deoxyglucose an ideal candidate for targeted drug delivery systems.
properties
CAS RN |
124681-22-7 |
|---|---|
Product Name |
2-(3-Hydroxydodecanoylamino)-2-deoxyglucose |
Molecular Formula |
C18H35NO7 |
Molecular Weight |
377.5 g/mol |
IUPAC Name |
3-hydroxy-N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]dodecanamide |
InChI |
InChI=1S/C18H35NO7/c1-2-3-4-5-6-7-8-9-13(22)10-16(24)19-14(11-20)17(25)18(26)15(23)12-21/h11,13-15,17-18,21-23,25-26H,2-10,12H2,1H3,(H,19,24)/t13?,14-,15+,17+,18+/m0/s1 |
InChI Key |
ZSPOMVMMJMVHAN-AGJUIOJISA-N |
Isomeric SMILES |
CCCCCCCCCC(CC(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES |
CCCCCCCCCC(CC(=O)NC(C=O)C(C(C(CO)O)O)O)O |
Canonical SMILES |
CCCCCCCCCC(CC(=O)NC(C=O)C(C(C(CO)O)O)O)O |
synonyms |
2-(3-hydroxydodecanoylamino)-2-deoxyglucose 2-HDADG |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




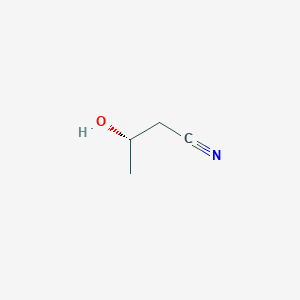


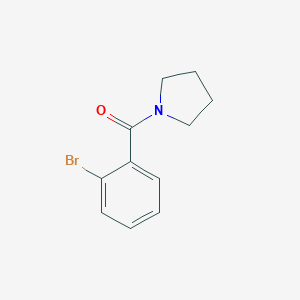
![1-Chloro-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B51471.png)
